2-Fluoro-DL-phenylglycine (CAS 84145-28-8) is a highly specialized, fluorinated non-natural alpha-amino acid widely utilized as a chiral building block in the synthesis of peptidomimetics, beta-lactam antibiotics, and active pharmaceutical ingredients (APIs). Featuring an ortho-fluoro substitution on the phenylglycine core, this compound offers a unique combination of steric hindrance, altered pKa, and specific lipophilicity (XLogP3 ~0.99) compared to standard aliphatic amino acids or unsubstituted phenylglycine [1]. From a procurement perspective, its value lies not only in its role as a structural modifier for enhancing the proteolytic stability of peptide drugs, but also in its highly documented compatibility with advanced manufacturing techniques, including biocatalytic cascades and attrition-induced deracemization (Viedma ripening)[2].
Fluorinated α-amino acid building block for peptide and β-lactam synthesis
Racemic DL mixture supports chiral resolution studiesOrtho-fluorine enables ¹⁹F NMR reaction monitoring in solid-phase workflows
Non-destructive PAT-compatible spectroscopic handleValidated model system for attrition-enhanced deracemization process development
Conglomerate-forming racemate for chiral separation benchmarkingSubstituting 2-Fluoro-DL-phenylglycine with unsubstituted DL-phenylglycine or other meta/para-halogenated analogs fundamentally compromises both downstream drug performance and upstream manufacturability. In peptidomimetic design, the specific ortho-fluoro group provides a precise inductive effect and steric bulk that dictates the rotational conformation of the peptide backbone, a feature that unsubstituted phenylglycine cannot replicate, often leading to reduced target binding affinity or increased susceptibility to enzymatic degradation [1]. Furthermore, in process chemistry, the exact ortho-fluoro substitution pattern uniquely enables highly efficient attrition-induced deracemization of its imine derivatives, allowing for up to 100% theoretical yield of a single enantiomer—a scalable processability advantage that is frequently disrupted by hydrate or polymorph formation when attempting the same protocol with other closely related phenylglycine derivatives [2].
Ortho-fluorine alters aromatic electron density and α-amino acid acidity; non-fluorinated phenylglycine may shift reaction kinetics and target engagement.
Loss of intrinsic ¹⁹F NMR signal when replacing with non-fluorinated or regioisomeric analogs limits real-time reaction monitoring capability.
Racemate deracemization conditions are scaffold-specific; generic substitution may require full re-optimization of conglomerate formation and attrition protocols.
For industrial procurement of chiral building blocks, classical kinetic resolution of racemic amino acids is fundamentally capped at a 50% theoretical yield. However, 2-Fluoro-DL-phenylglycine—when converted to its 4-bromobenzaldehyde imine derivative—demonstrates highly efficient attrition-induced deracemization (Viedma ripening). Under grinding conditions where solution racemization occurs, the racemate completely converts to the enantiomerically pure (R)- or (S)-form via seeding [1]. This circumvents the 50% bottleneck of kinetic resolution, achieving up to 100% theoretical yield of the desired enantiomer, a critical factor for scaling up pharmaceutical intermediates.
| Evidence Dimension | Theoretical Yield of Enantiopure Product |
| Target Compound Data | ~100% yield via attrition-induced deracemization (Viedma ripening of imine derivative) |
| Comparator Or Baseline | Max 50% yield via standard kinetic resolution of phenylglycines |
| Quantified Difference | 2-fold increase in theoretical yield (100% vs 50%) |
| Conditions | Solid-state deracemization (grinding/Viedma ripening) vs. classical solution-phase kinetic resolution |
Enables highly cost-effective, 100%-yield scale-up of enantiopure (R)- or (S)-2-fluorophenylglycine for active pharmaceutical ingredient (API) manufacturing.
When synthesizing complex unnatural amino acids, traditional chemical routes often suffer from poor atom economy and low enantiomeric excess. 2-Fluoro-DL-phenylglycine serves as an excellent target for advanced biocatalytic cascades. Using an engineered hydroxymandelate oxidase (HMOTM) coupled with stereoselective transaminases (such as EcαTA or DpgAT), racemic 2-fluoromandelic acid can be converted into enantiopure 2-fluorophenylglycine with 73–98% conversion rates and 91–99% enantiomeric excess (ee) [1]. This enzymatic compatibility makes the 2-fluoro derivative highly processable via green chemistry routes compared to sterically hindered analogs that resist transaminase activity.
| Evidence Dimension | Biocatalytic Conversion and Enantiomeric Excess (ee) |
| Target Compound Data | 73–98% conversion, 91–99% ee (via HMOTM/transaminase cascade) |
| Comparator Or Baseline | Traditional chemical kinetic resolution (<50% yield, variable ee) |
| Quantified Difference | >40% higher absolute conversion yield with near-perfect enantioselectivity |
| Conditions | One-pot biocatalytic cascade using E. coli expressing HMOTM, MR, KatE, and transaminases at 30 °C |
Validates the compound's suitability for sustainable, high-yield biocatalytic manufacturing workflows, reducing reliance on heavy-metal catalysts.
Strict quality control of chiral amino acids requires robust analytical resolution. 2-Fluoro-DL-phenylglycine exhibits excellent baseline enantioresolution when analyzed using a teicoplanin-based chiral stationary phase (CSP). Compared to structurally similar aliphatic amino acids that often co-elute or show poor peak shapes, the specific steric and electronic interactions of the ortho-fluorinated phenyl ring with the teicoplanin macrocycle yield a resolution factor (Rs) significantly greater than 1.5 [1]. This ensures that trace enantiomeric impurities can be quantified with high precision during procurement validation.
| Evidence Dimension | Chromatographic Resolution Factor (Rs) |
| Target Compound Data | Rs > 1.5 (Baseline resolution achieved) |
| Comparator Or Baseline | Aliphatic amino acids or unresolved phenylglycine analogs (Rs < 1.0) |
| Quantified Difference | Complete baseline separation vs. overlapping peaks |
| Conditions | Liquid chromatography using a teicoplanin chiral stationary phase with methanol-water or isopropanol-water mobile phases |
Guarantees that buyers can easily and accurately verify enantiomeric purity using standard teicoplanin-based HPLC methods.
In the design of peptidomimetics and beta-lactam antibiotics, the substitution pattern on the phenylglycine core drastically alters lipophilicity and pKa. 2-Fluoro-DL-phenylglycine possesses a predicted pKa of approximately 3.09 and an XLogP3 of ~0.99 [1]. The ortho-fluoro substitution introduces specific steric hindrance and inductive electron-withdrawing effects that are absent in unsubstituted DL-phenylglycine. This unique physicochemical profile is leveraged to increase the proteolytic stability and modulate the target binding affinity of peptide drugs, making it a superior building block when standard phenylglycine fails to provide sufficient metabolic resistance.
| Evidence Dimension | Lipophilicity and Electronic Profile |
| Target Compound Data | 2-Fluoro substitution (XLogP3 ~0.99, distinct ortho-steric bulk) |
| Comparator Or Baseline | Unsubstituted DL-phenylglycine |
| Quantified Difference | Enhanced proteolytic stability and altered pKa (~3.09) due to the highly electronegative ortho-fluorine |
| Conditions | Physiological pH in peptidomimetic drug formulation and target binding assays |
Provides medicinal chemists with a precise tool to tune the lipophilicity and metabolic stability of peptide-based drug candidates.
Where 2-Fluoro-DL-phenylglycine is the right choice for synthesizing enantiopure (R)- or (S)-building blocks via Viedma ripening, completely bypassing the 50% yield limitation of classical kinetic resolution [1].
Ideal for integration into engineered transaminase and hydroxymandelate oxidase cascades, allowing for high-conversion, green-chemistry production of unnatural amino acids [2].
Selected over unsubstituted phenylglycine to introduce specific ortho-steric hindrance and electronegativity, thereby improving the proteolytic stability and pharmacokinetic profile of peptide-based therapeutics [3].
Utilized as a specialized side-chain precursor where the 2-fluoro substitution is required to overcome bacterial resistance mechanisms through altered target binding kinetics [3].